molecular formula CH2N4O5 B171865 Urea, N,N'-dinitro- CAS No. 176501-96-5

Urea, N,N'-dinitro-

Cat. No.: B171865
CAS No.: 176501-96-5
M. Wt: 150.05 g/mol
InChI Key: JNECAQOEHMAUEJ-UHFFFAOYSA-N
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Description

Urea, N,N’-dinitro- is a chemical compound that belongs to the class of nitro derivatives of urea It is characterized by the presence of two nitro groups attached to the nitrogen atoms of the urea molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N,N’-dinitro- typically involves the nitration of N,N’-dialkyl substituted ureas. This process is highly exothermic and requires careful control of reaction conditions to ensure safety and high yield. The nitration can be carried out using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid . The reaction is usually performed in microreactors to achieve better temperature control and minimize the risk of hazardous reactions .

Industrial Production Methods: In industrial settings, the production of Urea, N,N’-dinitro- involves the use of continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of microreactors allows for efficient mixing of reactants and precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Urea, N,N’-dinitro- undergoes various chemical reactions, including hydrolysis, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Urea, N,N’-dinitro- involves its interaction with various molecular targets and pathways. The compound’s nitro groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. For example, during hydrolysis, the nitro groups facilitate the formation of nitramide, which can further undergo decomposition to produce reactive intermediates . The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dinitrourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N4O5/c6-1(2-4(7)8)3-5(9)10/h(H2,2,3,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNECAQOEHMAUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N[N+](=O)[O-])N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446324
Record name Urea, N,N'-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176501-96-5
Record name Urea, N,N'-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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